

Comprehensive Guide: Impurity Profiling of Fmoc-N-Me-D-Met-OH

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Met-OH*

Cat. No.: *B8099458*

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Executive Summary

Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-D-methionine) is a specialized building block used to introduce proteolytic resistance and conformational constraints into peptide therapeutics. Unlike standard amino acids, the N-methyl group introduces unique analytical challenges: it alters the cis/trans isomerism of the amide bond and significantly changes the chromatographic behavior compared to its non-methylated counterpart.

This guide objectively compares methodologies for detecting the two most critical "D-Met related" impurities:

- **Fmoc-N-Me-L-Met-OH (Enantiomeric Impurity):** The L-isomer, which can arise from racemization during synthesis.
- **Fmoc-D-Met-OH (Des-methyl Impurity):** The unmethylated precursor, a common byproduct of incomplete methylation.

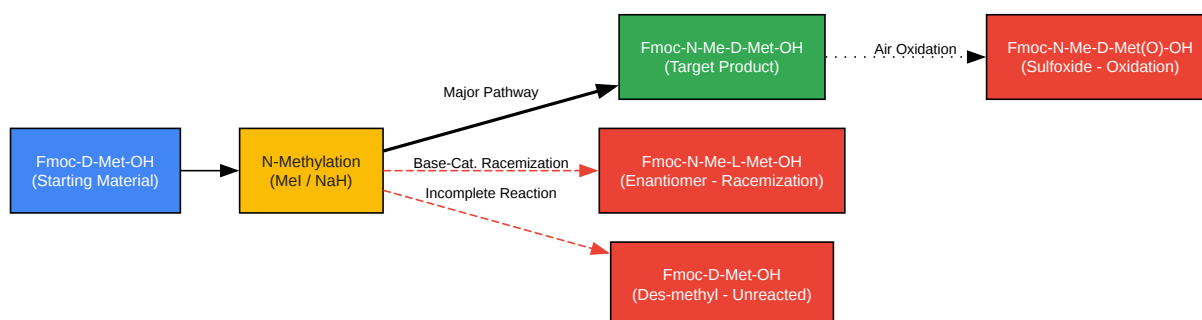
Critical Impurity Origins & Impact

Before selecting an analytical method, one must understand the chemical lineage of the impurities.

The Impurity Landscape

- Enantiomer (L-Isomer): N-methylation conditions (often using methyl iodide and sodium hydride) are harsh and prone to causing racemization. Even 0.1% L-isomer can lead to diastereomeric peptide impurities that are impossible to separate in the final drug substance.
- Des-methyl (Unmethylated): If the methylation reaction is not quantitative, Fmoc-D-Met-OH remains. This impurity leads to "deletion sequences" (missing methyl group) in the final peptide, altering biological activity.

Impurity Formation Pathway (Visualization)



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Figure 1: Synthetic origins of critical impurities in **Fmoc-N-Me-D-Met-OH** manufacturing.

Comparative Methodologies

We evaluate three primary techniques for detecting these impurities.

Table 1: Method Performance Matrix

Feature	Chiral HPLC (CSP)	RP-HPLC (Achiral)	Marfey's Method (LC-MS)
Primary Target	Enantiomers (L vs D)	Chemical Impurities (Des-methyl)	Trace Enantiomers (<0.05%)
Separation Mechanism	Polysaccharide Interaction	Hydrophobicity	Diastereomeric Derivatization
Sensitivity (LOD)	~0.1%	~0.05%	<0.01% (Ultra-trace)
Sample Prep	Dissolve & Shoot	Dissolve & Shoot	Hydrolysis + Derivatization
Throughput	High (20-30 min)	High (15-25 min)	Low (Requires prep time)
Cost per Run	Medium (Expensive columns)	Low	High (Reagents + Time)
Verdict	Best for QC Release	Best for Process Control	Best for Validation/R&D

Detailed Experimental Protocols

Protocol A: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify Fmoc-N-Me-L-Met-OH in the presence of **Fmoc-N-Me-D-Met-OH**.

Principle: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) form transient diastereomeric complexes with the analytes.

- Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1), 4.6 x 250 mm, 5 μ m.
- Mobile Phase:
 - Isocratic: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).
 - Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening peaks.
- Flow Rate: 1.0 mL/min.^{[1][2]}

- Temperature: 25°C.
- Detection: UV @ 254 nm (Fmoc absorption).
- Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol.

Expected Results:

- Fmoc-N-Me-L-Met-OH (Impurity): Elutes first (typically ~8-10 min).
- **Fmoc-N-Me-D-Met-OH** (Main Peak): Elutes second (typically ~12-15 min).
- Resolution (Rs): Should be > 2.0.

Protocol B: RP-HPLC (Chemical Purity & Des-methyl Detection)

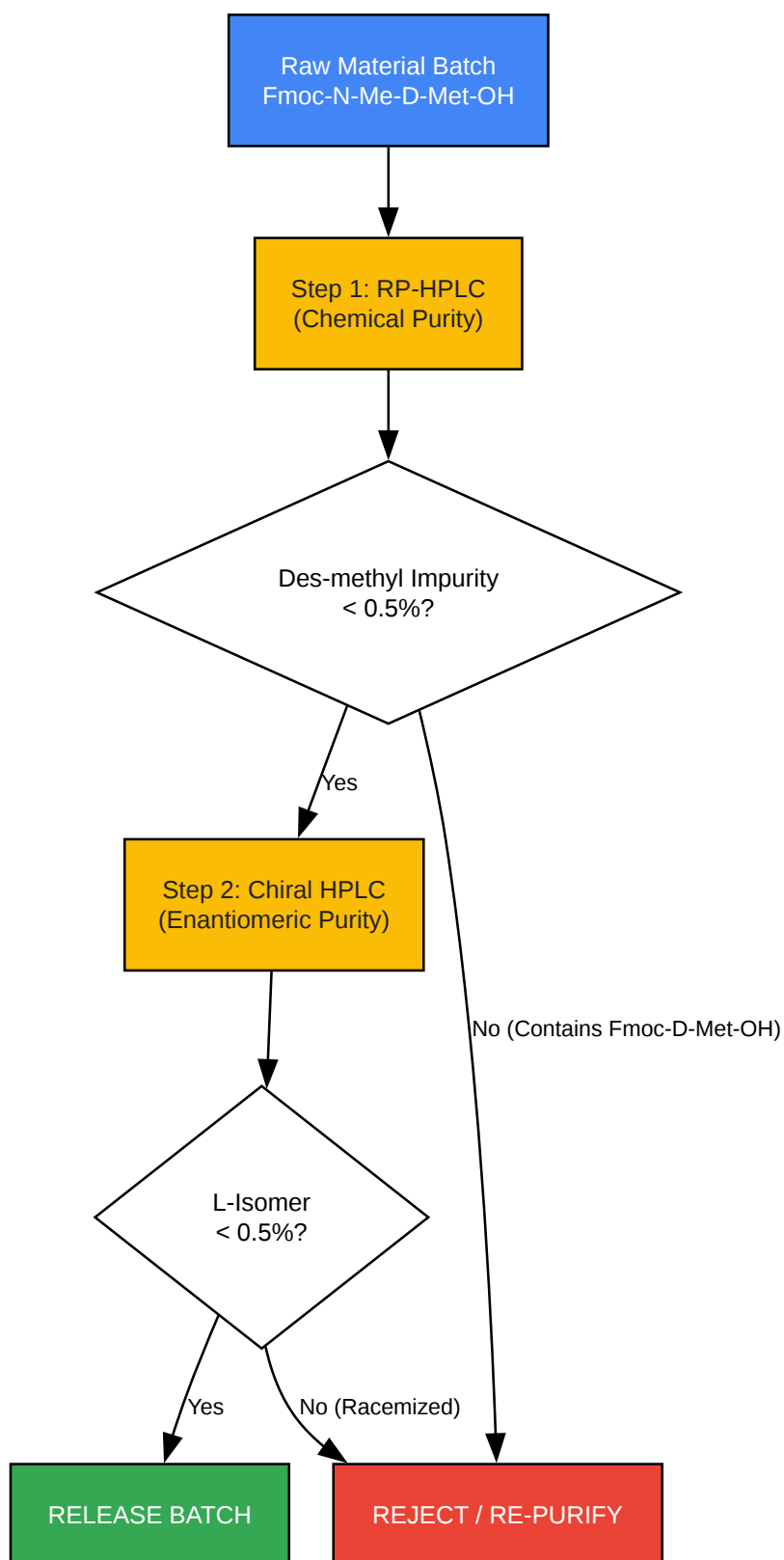
Objective: Separate the unmethylated Fmoc-D-Met-OH from the methylated product. Principle: The N-methyl group increases hydrophobicity. The methylated product will elute later than the unmethylated impurity on a C18 column.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0 min: 30% B
 - 20 min: 90% B
 - 25 min: 90% B
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Detection: UV @ 210 nm (Amide bond) and 265 nm (Fmoc).

Self-Validating Check: Inject a "Spiked Solution" containing 99% Product + 1% Fmoc-D-Met-OH. The Des-methyl peak must elute before the main peak with baseline resolution. If peaks co-elute, lower the initial %B to 20%.

Decision Framework for Analysis

When receiving a new batch of **Fmoc-N-Me-D-Met-OH**, follow this logical workflow to ensure total quality control.



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Figure 2: Analytical decision matrix for quality release.

Expert Insights & Troubleshooting

The "Rotamer" Trap

N-methyl amino acids often display cis/trans amide rotamers in NMR and sometimes in HPLC at low temperatures.

- Symptom: In RP-HPLC, the main peak appears split or has a "shoulder" that looks like an impurity.
- Verification: Run the HPLC column at elevated temperature (40-50°C). If the peaks merge into a single sharp peak, it is a rotamer effect, not an impurity. If the peaks remain separated, it is a genuine chemical impurity (likely the des-methyl compound).

Detection of Methionine Sulfoxide

Methionine is susceptible to oxidation (Met → Met(O)).

- Detection: In RP-HPLC, the oxidized species (Sulfoxide) is significantly more polar and will elute much earlier (often near the void volume or early gradient) compared to the main **Fmoc-N-Me-D-Met-OH** peak.
- Prevention: Store the standard and samples under Argon/Nitrogen and avoid prolonged standing in solution.

References

- Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. [Link](#)
- Sigma-Aldrich. (2002). Facile t-BOC and Fmoc Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Posters. [Link](#)
- BenchChem. (2025).[2] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Guides. [Link](#)
- National Institutes of Health (NIH). (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids. PubMed Central. [Link](#)

- Merck Millipore. Enhanced specification Fmoc-amino acids. Novabiochem Technical Notes.
[Link](#)

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